Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-

Description

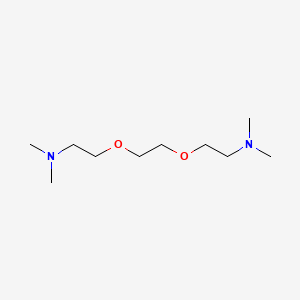

Chemical Structure and Synthesis The compound "Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-)" is a hexadentate di-Schiff base ligand derived from the condensation of 2,2'-(ethane-1,2-diylbis(oxy))diethanamine and pyridine-2-carboxaldehyde in methanol . Its structure features two N,N-dimethyl ethanamine moieties linked by an ethylene glycol-based ether bridge, with imine groups formed via Schiff base chemistry. This ligand is designed to coordinate with lanthanide ions, forming stable complexes due to its increased denticity and pre-organized geometry .

Applications

Primarily used in coordination chemistry, this ligand facilitates the synthesis of lanthanide(III) complexes for applications in catalysis, luminescence, or magnetic materials. Its ether-oxygen and pyridine nitrogen atoms enhance metal-binding selectivity and stability .

Properties

CAS No. |

49624-91-1 |

|---|---|

Molecular Formula |

C10H24N2O2 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

2-[2-[2-(dimethylamino)ethoxy]ethoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C10H24N2O2/c1-11(2)5-7-13-9-10-14-8-6-12(3)4/h5-10H2,1-4H3 |

InChI Key |

DMNIJELRGYXPHM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOCCOCCN(C)C |

Related CAS |

49624-91-1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) can be synthesized through the reaction of N,N-dimethylacetamide with ammonia . The reaction involves the following steps:

- N,N-dimethylacetamide reacts with ammonia under suitable conditions to produce ethanamine and formamide.

- The resulting mixture is distilled to separate ethanamine.

- The ethanamine is then reacted with sodium bromide to form an intermediate salt.

- The intermediate salt undergoes further reaction with disodium salicylate and isobutyl chloride to yield the final product .

Industrial Production Methods

In industrial settings, the production of ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) typically involves large-scale chemical reactors and continuous processing techniques to ensure high yield and purity . The process is optimized for efficiency and safety, with strict control over reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides and other by-products.

Reduction: It can be reduced under specific conditions to yield simpler amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted ethanamines, oxides, and reduced amine derivatives .

Scientific Research Applications

Polymerization Catalyst

Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl- has been identified as a significant catalyst in the production of polymers, particularly those based on epoxy and urethane. Its effectiveness as a curing agent facilitates the polymerization process, enhancing the mechanical properties of the resulting materials. The compound acts by promoting cross-linking within polymer matrices, which is crucial for producing durable plastics .

Separation Techniques

The compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various chemical mixtures. A specific method involves using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile and water. This method allows for efficient separation under simple conditions and is scalable for preparative applications. It is particularly useful in pharmacokinetics for isolating impurities from drug formulations .

Synthesis of Other Compounds

Ethanamine can be synthesized through various methods involving N,N-dimethyl ethanolamine and sulfur trioxide. This synthesis pathway not only yields the desired compound but also highlights its role as a precursor for other chemical entities used in diverse applications ranging from pharmaceuticals to agricultural chemicals .

Case Studies

Mechanism of Action

The mechanism of action of ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate biochemical pathways by binding to specific sites, altering the activity of target molecules . This modulation can lead to various physiological effects, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, differing in substituents, backbone modifications, or applications.

Table 1: Comparative Analysis of Key Compounds

Key Differences and Research Findings

Denticity and Metal-Binding Capacity The target compound’s hexadentate structure (via two pyridine N, two imine N, and two ether O atoms) enables stronger and more selective lanthanide coordination compared to simpler diamines like ethylenediamine (bidentate) or 2,2'-(ethylenedioxy)bis(ethylamine) (tetradentate) . 1,8-Bis(methylamino)-3,6-dioxaoctane (secondary amines) exhibits weaker metal-binding due to reduced electron-donating capacity compared to tertiary amines in the target compound .

Solubility and Lipophilicity The N,N-dimethyl groups in the target compound enhance lipophilicity, improving solubility in organic solvents compared to hydrophilic analogs like diethanolamine . 2,2'-(Ethylenedioxy)bis(ethylamine) lacks alkylation on N, making it more water-soluble but less effective in nonpolar reaction environments .

Thermal and Chemical Stability

- Schiff base ligands (target compound) generally exhibit higher thermal stability than primary/secondary amine analogs due to conjugated imine bonds .

- Ethylenediamine is prone to oxidation, limiting its use in harsh conditions, whereas the target compound’s ether linkages resist hydrolytic degradation .

Biological and Industrial Relevance Diethanolamine is widely used in gas treatment and personal care products, whereas the target compound’s niche lies in advanced material synthesis . 1,8-Bis(methylamino)-3,6-dioxaoctane finds utility in surfactants but lacks the structural rigidity required for selective metal chelation .

Biological Activity

Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) is a compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and toxicology. This article provides a detailed overview of its biological properties, toxicity data, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-[2-(dimethylamino)ethoxy]-N,N-dimethyl-ethanamine

- CAS Number : 3033-62-3

- Molecular Formula : C8H20N2O

- Molecular Weight : 160.257 g/mol

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of dimethylamino groups suggests potential interactions with biological receptors.

Biological Activity

Ethanamine derivatives often exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that compounds similar to Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) have demonstrated significant antimicrobial properties. For instance, studies have shown that related amines can inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may be effective against common pathogens, making it a candidate for further development in antimicrobial therapies.

Cytotoxicity and Toxicological Profile

The toxicity profile of Ethanamine derivatives has been assessed in several studies. The acute toxicity of related compounds was evaluated through LD50 (lethal dose for 50% of the population) tests in animal models:

| Study | LD50 (mg/kg) | Route of Administration | Observed Effects |

|---|---|---|---|

| Study A | 2885 | Oral | No systemic toxicity observed |

| Study B | 72 | Intravenous | Severe respiratory distress |

The variability in LD50 values highlights the importance of molecular structure on toxicity. Notably, higher molecular weight compounds tend to exhibit lower toxicity due to reduced absorption and bioavailability.

Case Study 1: Antimicrobial Efficacy

A study conducted by Pavan et al. (2008) evaluated the antimicrobial efficacy of various ethanamine derivatives against multi-drug resistant strains. The results indicated that certain modifications in the alkyl chain length and branching significantly enhanced activity against resistant strains.

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment conducted by the European Chemicals Agency (ECHA), Ethanamine derivatives were tested for their potential to cause reproductive and developmental toxicity. The study established a NOAEL (No Observed Adverse Effect Level) of 600 mg/kg body weight/day based on observed effects at higher doses.

Q & A

Basic Research Questions

Q. What experimental precautions are critical for handling Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) during synthesis?

- Methodological Answer : Safety protocols include using personal protective equipment (PPE), proper ventilation, and avoiding incompatible materials like strong oxidizing agents. The compound’s GHS classification (Category 1C for skin corrosion/irritation and Category 4 for flammability) mandates strict adherence to hazard mitigation strategies, including immediate decontamination procedures for skin/eye contact .

Q. How can spectroscopic techniques (e.g., NMR, MS) characterize this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) can resolve the ethylene oxy-bis backbone and dimethylamine groups, while Mass Spectrometry (MS) using electron ionization (EI) confirms molecular weight (e.g., CHNO, MW 119.16) and fragmentation patterns. Reference standards and spectral libraries (e.g., NIST) aid in peak assignment .

Q. What synthetic routes are feasible for preparing derivatives of this compound?

- Methodological Answer : Etherification or alkylation reactions targeting the ethylene oxy-bis core can yield analogs. For example, substituting the dimethylamine groups with aromatic amines (e.g., phenylacetamide derivatives) requires controlled reaction conditions to avoid side products. Comparative studies of analogs (e.g., CAS 67499-49-4) highlight regioselectivity challenges .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets (e.g., 6-31G*) and solvent models refine predictions of HOMO-LUMO gaps and charge distribution .

Q. What crystallographic refinement strategies are effective for resolving its solid-state structure?

- Methodological Answer : SHELX software (e.g., SHELXL) enables high-resolution refinement using X-ray diffraction data. Twinning corrections and anisotropic displacement parameters improve model accuracy, particularly for flexible ethylene oxy-bis moieties. Hydrogen bonding networks can be mapped via Fourier difference analysis .

Q. How do structural modifications (e.g., substituent effects) influence its reactivity in coordination chemistry?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro) to the dimethylamine moiety alters ligand donor strength. Comparative studies with analogs (e.g., N,N'-Bis(salicylidene)ethylenediamine) reveal trends in metal-binding affinity and catalytic activity via UV-Vis titration and cyclic voltammetry .

Q. What HPLC conditions optimize separation and purity analysis of this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% formic acid), and UV detection at 254 nm achieves baseline separation. Gradient elution (5–95% organic phase over 20 min) resolves polar byproducts, while MS-compatible buffers enable hyphenated detection .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported CAS numbers for structurally similar derivatives?

- Methodological Answer : Cross-referencing IUPAC names and InChIKeys (e.g., HUMIEJNVCICTPJ-UHFFFAOYSA-N) clarifies ambiguities. For example, CAS 29215-00-7 corresponds to an N-oxide derivative, while CAS 38711-20-5 refers to a dimethoxy variant. Database validation (e.g., PubChem, NIST) ensures consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.